![molecular formula C12H8F4N2 B111156 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine CAS No. 1110656-35-3](/img/structure/B111156.png)
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine
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Overview
Description
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Environmental Applications
PFAS Removal by Amine-Functionalized Sorbents Amine-containing sorbents, potentially including compounds like 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for effective PFAS removal, indicating the potential for environmental remediation applications (Ateia et al., 2019).
Medicinal Applications
Inhibitors of p38 MAP Kinase Compounds with a structure similar to this compound are reviewed for their role as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial in proinflammatory cytokine release. Such inhibitors could offer therapeutic potential for diseases characterized by inflammation (Scior et al., 2011).
Chemical Synthesis Applications
Fluoroalkylation Reactions in Aqueous Media The compound's fluoro and trifluoromethyl groups highlight its relevance in fluoroalkylation reactions, particularly in the development of pharmaceuticals and agrochemicals. Such reactions are pivotal for incorporating fluorinated groups into target molecules, demonstrating the chemical versatility of fluoroalkylated compounds (Song et al., 2018).
Future Directions
Mechanism of Action
Biochemical Pathways
, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation .
Action Environment
, suggesting that environmental factors such as temperature, humidity, and light could potentially influence its action and stability .
properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFLDGZWLFMWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648974 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1110656-35-3 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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